molecular formula C16H19ClO3 B14400066 5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione CAS No. 88176-43-6

5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14400066
CAS No.: 88176-43-6
M. Wt: 294.77 g/mol
InChI Key: RZFULNCERICLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by a cyclohexane ring substituted with a 3-chloro-6-methoxy-2,4,5-trimethylphenyl group and two keto groups at positions 1 and 3. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Phenyl Substituent: The starting material, 3-chloro-6-methoxy-2,4,5-trimethylbenzene, is prepared through a series of electrophilic aromatic substitution reactions.

    Cyclohexane Ring Formation: The phenyl substituent is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone to form the cyclohexane ring.

    Oxidation: The resulting intermediate is oxidized to introduce the keto groups at positions 1 and 3 of the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Highly oxidized derivatives with additional keto or carboxyl groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Derivatives with different substituents replacing the chloro group.

Scientific Research Applications

5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-2,4,5-trimethylphenyl)cyclohexane-1,3-dione: Lacks the methoxy group.

    5-(3-Methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione: Lacks the chloro group.

    5-(3-Chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-diol: Contains hydroxyl groups instead of keto groups.

Uniqueness

The presence of both chloro and methoxy groups, along with the keto groups, makes 5-(3-chloro-6-methoxy-2,4,5-trimethylphenyl)cyclohexane-1,3-dione unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

CAS No.

88176-43-6

Molecular Formula

C16H19ClO3

Molecular Weight

294.77 g/mol

IUPAC Name

5-(5-chloro-2-methoxy-3,4,6-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C16H19ClO3/c1-8-9(2)16(20-4)14(10(3)15(8)17)11-5-12(18)7-13(19)6-11/h11H,5-7H2,1-4H3

InChI Key

RZFULNCERICLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C2CC(=O)CC(=O)C2)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.